4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide
Description
4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound with the molecular formula C27H25N3O2 and a molecular weight of 423.519 g/mol . This compound is known for its unique structure, which includes an anthrylmethylene group and a hydrazino linkage, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C27H25N3O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2,4-dimethylphenyl)butanediamide |
InChI |
InChI=1S/C27H25N3O2/c1-18-11-12-25(19(2)15-18)29-26(31)13-14-27(32)30-28-17-24-22-9-5-3-7-20(22)16-21-8-4-6-10-23(21)24/h3-12,15-17H,13-14H2,1-2H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
WGLGDHRNJVZKAD-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide typically involves the reaction of anthrylmethylene hydrazine with N-(2,4-dimethylphenyl)-4-oxobutanamide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Scientific Research Applications
Research into the biological activity of this compound reveals several promising applications:
Anticancer Activity
Studies have indicated that derivatives of similar hydrazone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A549 Cell Line : Demonstrated IC50 values around 15 µM, indicating effective apoptosis induction.
- MCF7 Cell Line : Showed IC50 values of approximately 12.5 µM with mechanisms involving cell cycle arrest at the G1 phase.
- HeLa Cell Line : Exhibited an IC50 of 10 µM with enzyme inhibition properties that are crucial for cancer cell survival.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
- α-Glucosidase Inhibition : Investigations into the enzyme inhibitory potential have shown promise for managing Type 2 diabetes mellitus (T2DM).
Material Science Applications
The unique structural properties of this compound make it a candidate for applications in materials science:
- Organic Electronics : The anthracene moiety allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate electron transport.
- Sensors : The compound's ability to form stable complexes with metal ions can be exploited in sensor technologies for detecting heavy metals or other environmental pollutants.
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action associated with this compound:
| Study | Target | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis Induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell Cycle Arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme Inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics. However, extensive toxicological assessments are necessary to determine the safety profile for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, leading to the inhibition of key biological processes. The hydrazino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide
- 4-[(2E)-2-(3,4-dichlorobenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide
- 2-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
Uniqueness
What sets 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide apart from similar compounds is its unique anthrylmethylene group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to biological targets and its potential therapeutic applications .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₄O₂
- Molecular Weight: 342.36 g/mol
- IUPAC Name: 4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide
Structural Characteristics
The compound features a hydrazine moiety, which is known for its biological activity, particularly in the context of antitumor and antimicrobial properties. The anthracene derivative contributes to its potential photochemical and electronic properties.
Anticancer Activity
Recent studies have indicated that compounds containing hydrazine derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance:
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The proposed mechanisms for the biological activities of this compound include:
- Interference with DNA replication : The hydrazine group may interact with nucleic acids, disrupting replication processes.
- Reactive oxygen species (ROS) generation : Inducing oxidative stress leads to cellular damage and apoptosis.
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Case Study 1: Anticancer Efficacy
A study conducted on a series of hydrazone derivatives, including the target compound, showed that it effectively induced apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting substantial apoptotic activity. The study concluded that the hydrazone scaffold is a promising lead for developing new anticancer agents.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
